molecular formula C11H8F2N2O B2607086 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152546-35-4

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2607086
CAS No.: 1152546-35-4
M. Wt: 222.195
InChI Key: YSXXOFSIVDSAQM-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative designed for chemical synthesis and agricultural research. This compound features a pyrazole core substituted with a methyl group, a 2,5-difluorophenyl ring, and an aldehyde functional group. The aldehyde group is a versatile handle for further chemical transformations, particularly through condensation reactions to form novel Schiff bases or other derivatives for screening purposes . Researchers utilize such specialized pyrazole-carbaldehydes as key intermediates in the development of novel molecules with potential biological activity . Pyrazole scaffolds bearing formyl groups are recognized for their potential in antifungal applications . Related difluoromethyl-pyrazole carboxylic acids are established intermediates in commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,5-difluorophenyl)-1-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-15-5-7(6-16)11(14-15)9-4-8(12)2-3-10(9)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXXOFSIVDSAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=C(C=CC(=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction under basic conditions . This reaction typically involves the condensation of an appropriate aldehyde with a ketone in the presence of a base to form the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) and reducing agents such as sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that 3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde has potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines . This compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in the inflammatory response .
  • Antimicrobial Activity : Preliminary studies suggest that this pyrazole derivative exhibits antimicrobial activity against various bacterial strains. Its efficacy against resistant strains could position it as a valuable agent in combating infections .

Material Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form stable thin films is advantageous for device fabrication .
  • Fluorescent Probes : The compound's photophysical properties allow it to be utilized as a fluorescent probe in biological imaging. Its fluorescence characteristics can be exploited for tracking cellular processes in real-time .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. Histological analysis confirmed reduced tissue damage compared to controls.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways within cells. One proposed mechanism is the induction of apoptosis through the activation of caspase-3, a key enzyme involved in the apoptotic pathway . This activation leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural differences between 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde and its analogs:

Compound Name Substituent at Pyrazole Position 3 Substituent at Pyrazole Position 1 Functional Group at Position 4 Molecular Weight (g/mol) Key References
This compound 2,5-Difluorophenyl Methyl Carbaldehyde 236.20
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3,5-Difluorophenyl Phenyl Carbaldehyde 284.25
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4-Fluorophenyl - (4,5-dihydro structure) Carbaldehyde 282.30
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Methyl Carbaldehyde 338.77

Key Observations:

  • Fluorine Substitution Patterns : The position of fluorine on the phenyl ring (2,5-difluoro vs. 3,5-difluoro or 4-fluoro) significantly alters electronic properties. For instance, the 2,5-difluorophenyl group in the target compound introduces ortho-fluorine atoms, which may increase steric hindrance and reduce rotational freedom compared to para- or meta-substituted analogs .
  • Functional Groups : The carbaldehyde group at position 4 is conserved across all analogs, enabling similar reactivity in further derivatization (e.g., Schiff base formation). However, trifluoromethyl or sulfanyl substituents (as in ) introduce distinct electronic and steric effects .

Crystallographic and Conformational Analysis

Crystallographic data for related pyrazole derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) reveal planar pyrazole rings with dihedral angles between the pyrazole and aryl groups ranging from 5° to 20°, depending on substituents . The 2,5-difluorophenyl group in the target compound likely induces greater torsional strain due to ortho-fluorine interactions, which could affect packing efficiency in crystalline states. Computational modeling (e.g., using SHELXL or ORTEP-III) would be required to confirm these conformational differences .

Biological Activity

3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials, including difluorophenyl derivatives and methylhydrazine. The method often utilizes solvents such as ethanol or acetic acid under controlled temperatures to facilitate the formation of the pyrazole ring structure.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) for these compounds was reported in ranges that suggest potential for development as antimicrobial agents .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. Compounds with similar structures have shown effectiveness against multiple cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancerous cells. For instance, derivatives have been shown to inhibit the growth of lung and colorectal cancer cells in vitro, suggesting a promising avenue for therapeutic development .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory properties. In experimental models, compounds in this class have demonstrated the ability to reduce inflammation markers significantly. For example, they were tested against carrageenan-induced paw edema in rats, with results indicating comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study published in 2014, a series of pyrazole derivatives were synthesized and evaluated against Mycobacterium tuberculosis (MTB). The compound this compound was part of a broader investigation into its structural analogs. Results indicated that certain derivatives exhibited potent activity against MTB strains at low concentrations .

Case Study 2: Anticancer Screening
A comprehensive study involving various pyrazole derivatives assessed their anticancer properties using MTT assays on several cancer cell lines. The results showed that compounds similar to this compound had IC50 values indicating effective cytotoxicity against breast and liver cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coli, Staphylococcus aureusMIC values indicating activity
AnticancerMDA-MB-231 (breast cancer)Significant cytotoxicity
Anti-inflammatoryCarrageenan-induced edemaComparable to indomethacin
AntimycobacterialMycobacterium tuberculosisPotent inhibition

Q & A

Q. What are the common synthetic routes for 3-(2,5-Difluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound is typically synthesized via:

  • Vilsmeier-Haack Reaction : Reacting substituted pyrazole intermediates with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux. This method is effective for introducing carbaldehyde groups at the pyrazole C4 position .
  • Cyclocondensation : Using precursors like ethyl acetoacetate and phenylhydrazine derivatives, followed by oxidation or formylation steps to introduce the aldehyde moiety .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and substituent positions (e.g., fluorophenyl orientation) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ 2.5–3.5 ppm for CH₃) and aldehyde protons (δ 9.8–10.2 ppm) .
  • IR Spectroscopy : Confirms aldehyde C=O stretching (∼1700 cm⁻¹) and aromatic C-F vibrations (∼1200 cm⁻¹) .

Q. What solvent systems are optimal for its synthesis and purification?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO) enhance reactivity in Vilsmeier-Haack reactions .
  • Ethanol/water mixtures are used for recrystallization to remove unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Methodological Answer:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .
  • Catalyst screening : Lewis acids like ZnCl₂ or FeCl₃ can enhance cyclocondensation efficiency .

Q. How does regioselectivity impact substitution at the pyrazole ring?

Methodological Answer:

  • Steric and electronic effects dictate substitution patterns. For example, electron-withdrawing groups (e.g., -F) at the phenyl ring direct electrophilic attacks to the C4 position .
  • Computational modeling (DFT) predicts reactivity sites by analyzing frontier molecular orbitals .

Q. How can computational methods aid in studying its properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes) to guide derivative design .

Q. How to address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Combine X-ray crystallography (definitive structure) with NMR/IR to resolve ambiguities in peak assignments .
  • Variable-temperature NMR clarifies dynamic effects (e.g., rotamers) that may obscure spectral interpretations .

Q. What strategies enhance bioactivity in derivatives?

Methodological Answer:

  • Functional group modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to improve antioxidant activity .
  • Heterocyclic fusion : Attach pyrimidine or oxadiazole rings to the pyrazole core for antimicrobial potency .

Q. How do fluorophenyl groups influence physicochemical properties?

Methodological Answer:

  • Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life in biological systems .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Byproduct control : Optimize stoichiometry and reaction time to minimize impurities (e.g., over-oxidized aldehydes) .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-based systems .

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